

# Application Note: Synthesis of BRD4 Inhibitors Using Bromo-Fluorophenyl Isoxazole Intermediates

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## Compound of Interest

**Compound Name:** 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine

**Cat. No.:** B13596034

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## Abstract & Introduction

Bromodomain-containing protein 4 (BRD4) is a pivotal reader of epigenetic code, specifically recognizing acetylated lysine (KAc) residues on histone tails. Dysregulation of BRD4 is implicated in acute myeloid leukemia (AML), NUT midline carcinoma, and various solid tumors.

Small molecule inhibitors of BRD4 typically function by competitively occupying the KAc-binding pocket. The 3,5-dimethylisoxazole moiety has emerged as a premier pharmacophore for this purpose. It acts as a neutral KAc mimic, forming a critical hydrogen bond with the conserved asparagine residue (Asn140 in BRD4-BD1) within the binding pocket [1].

This Application Note details the synthesis of a high-value scaffold: 4-(4-bromo-2-fluorophenyl)-3,5-dimethylisoxazole. This intermediate is strategically designed with two key features:

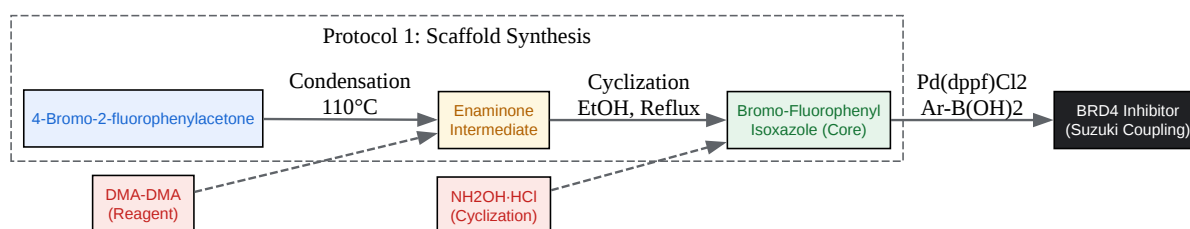
- **Ortho-Fluorine:** Enhances metabolic stability and locks the biaryl conformation via steric repulsion, often improving potency.

- Para-Bromine: Serves as a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to attach solvent-exposed "tail" groups that modulate solubility and pharmacokinetic properties.

## Retrosynthetic Strategy

To ensure high purity and scalability, we employ a convergent synthesis strategy. Rather than direct functionalization of the isoxazole, we construct the isoxazole ring onto the aryl core using an enaminone intermediate. This method avoids regioselectivity issues common in direct electrophilic aromatic substitution of isoxazoles.

## Workflow Visualization



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Figure 1: Strategic workflow for the construction of the isoxazole core and subsequent elaboration.

## Protocol 1: Synthesis of the Intermediate

Target: 4-(4-bromo-2-fluorophenyl)-3,5-dimethylisoxazole

### Rationale

The reaction proceeds via the formation of an enaminone from a phenylacetone derivative. This route is preferred over the direct condensation of diketones because it minimizes the formation of regioisomers (3,4- vs 4,5-substituted isoxazoles), ensuring the aryl group is correctly positioned at the 4-position of the isoxazole ring.

## Materials

- Starting Material: 1-(4-bromo-2-fluorophenyl)propan-2-one (10.0 g, 43.3 mmol)
- Reagent A: N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (Technical grade, 90%+)
- Reagent B: Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl)
- Solvents: Ethanol (anhydrous), DMF (Dimethylformamide)
- Catalyst: None required for this step.

## Step-by-Step Methodology

### Step A: Enaminone Formation

- Charge a 250 mL round-bottom flask (RBF) with 1-(4-bromo-2-fluorophenyl)propan-2-one (10.0 g).
- Add DMA-DMA (15.0 mL, ~2.5 equiv) directly to the neat ketone.
- Equip the flask with a reflux condenser and heat to 110°C for 4 hours under nitrogen atmosphere.
  - Observation: The reaction mixture will turn dark red/brown. Methanol is a byproduct; a vent needle or distillation head can facilitate conversion.
- Cool the mixture to room temperature. Concentrate in vacuo to remove excess DMA-DMA. The residue (crude enaminone) is used directly in the next step to avoid hydrolysis.

### Step B: Isoxazole Cyclization

- Dissolve the crude enaminone residue in Ethanol (100 mL).
- Add Hydroxylamine hydrochloride (4.5 g, 65 mmol, ~1.5 equiv).
- Heat the mixture to reflux (78°C) for 3 hours.

- Mechanism:[1][2] The hydroxylamine attacks the enaminone to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.
- Workup:
  - Cool to room temperature.[3]
  - Remove ethanol under reduced pressure.
  - Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL).
  - Wash the organic layer with Brine (2 x 50 mL).
  - Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purification:
  - Purify via Flash Column Chromatography (Silica Gel).
  - Eluent: 0-20% Ethyl Acetate in Hexanes.
  - Target Fraction: The product typically elutes around 10-15% EtOAc.

## QC Criteria (Self-Validation)

- Appearance: Off-white to pale yellow solid.
- LC-MS: Target Mass [M+H]<sup>+</sup> = 270/272 (Br isotope pattern).
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - δ 2.28 (s, 3H, CH<sub>3</sub>), 2.41 (s, 3H, CH<sub>3</sub>) — Diagnostic singlets for isoxazole methyls.
  - δ 7.1-7.4 (m, 3H, Ar-H) — Aryl protons showing coupling consistent with 1,2,4-substitution.

## Protocol 2: Functionalization via Suzuki Coupling

Application: Synthesis of a Model BRD4 Inhibitor (Pyridyl-Isoxazole)

This protocol demonstrates the utility of the bromo-intermediate. We will couple it with a pyridine boronic acid, a common motif to engage the "WPF shelf" (W81, P82, F83) region of the BRD4 bromodomain [2].

## Materials

- Scaffold: 4-(4-bromo-2-fluorophenyl)-3,5-dimethylisoxazole (from Protocol 1)
- Coupling Partner: (1-methyl-1H-pyrazol-4-yl)boronic acid (or Pyridine-3-boronic acid)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex)
- Base: 2M Aqueous Na<sub>2</sub>CO<sub>3</sub>
- Solvent: 1,4-Dioxane

## Step-by-Step Methodology

- In a microwave vial or pressure tube, combine:
  - Bromo-isoxazole scaffold (270 mg, 1.0 mmol)
  - Boronic acid partner (1.5 mmol, 1.5 equiv)
  - Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (40 mg, 0.05 mmol, 5 mol%)
- Add 1,4-Dioxane (8 mL) and 2M Na<sub>2</sub>CO<sub>3</sub> (2 mL).
- Degas: Sparge with nitrogen gas for 5 minutes (Critical for Pd cycle integrity).
- Seal and heat to 90°C for 12 hours (or 110°C for 30 min in microwave).
- Workup:
  - Filter through a pad of Celite to remove Palladium black.
  - Dilute with EtOAc, wash with water.[3]

- Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

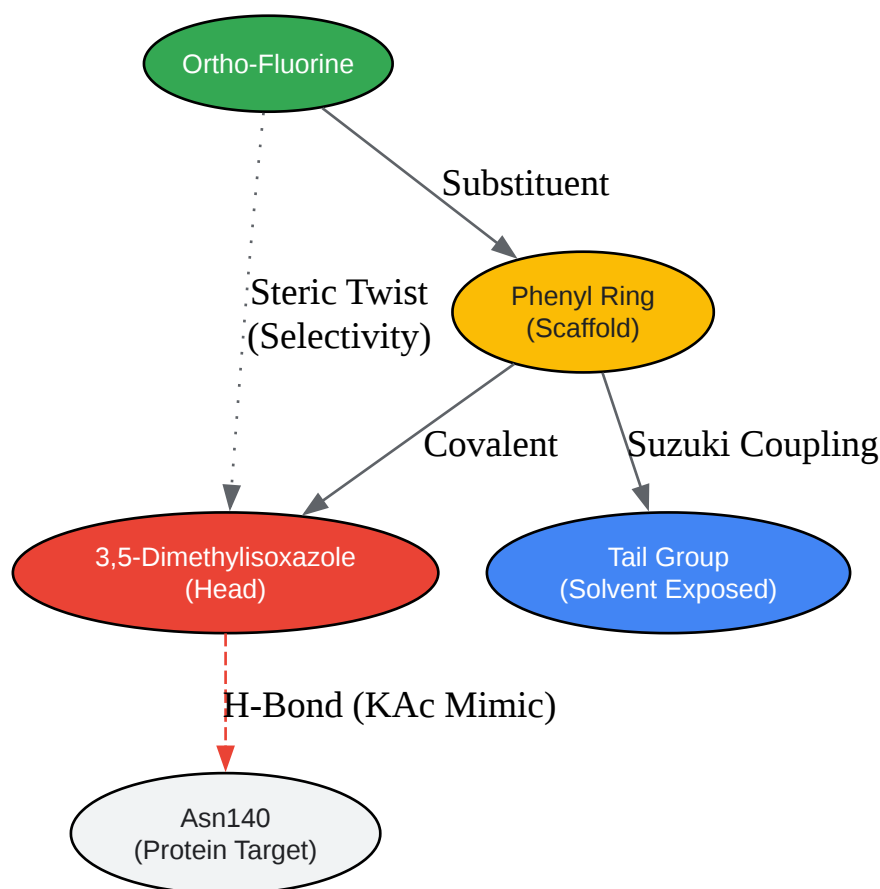
## Data Summary & Troubleshooting

### Yield Expectations

Step	Reaction	Typical Yield	Critical Parameter
1	Enaminone Formation	>90% (Crude)	Moisture sensitivity; ensure dry glassware.
2	Isoxazole Cyclization	65-75%	Control pH; excess acid can degrade the product. <sup>[1]</sup>
3	Suzuki Coupling	70-85%	Degassing is vital to prevent homocoupling.

### SAR Logic (Mechanism of Action)

The following diagram illustrates the binding mode logic that dictates the synthesis of this specific molecule.



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Figure 2: Structure-Activity Relationship (SAR) logic. The isoxazole mimics Acetyl-Lysine, while the Fluorine enforces a twisted conformation to fit the binding pocket.

## References

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